Beauvericin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Beauvericin A involves the formation of a cyclic hexadepsipeptide structure through the condensation of alternating hydroxy fatty acid residues and amino acids . The key steps include the use of N-methyl-L-phenylalanine, (2R)-hydroxylvaleric acid, and (2R,3S)- or (2R,3R)-2-hydroxy-2-methylpentanoic acid . These components are linked and cyclized to form the target natural product .
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using fungi such as Beauveria bassiana and Fusarium species . The fermentation conditions, including temperature, pH, and nutrient availability, are optimized to maximize the yield of this compound .
Chemical Reactions Analysis
Types of Reactions: Beauvericin A undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the presence of specific functional groups within the molecule.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . The reaction conditions, such as temperature and solvent choice, are carefully controlled to achieve the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Scientific Research Applications
Beauvericin A has a wide range of scientific research applications . In chemistry, it is studied for its unique cyclic structure and potential as a synthetic intermediate . In biology, this compound is investigated for its antimicrobial and insecticidal properties . In medicine, it shows promise as an anticancer agent due to its ability to induce apoptosis in cancer cells . Additionally, this compound is explored for its potential use in agriculture as a biopesticide .
Mechanism of Action
The mechanism of action of Beauvericin A involves its ionophoric activity, which facilitates the transport of calcium ions across cell membranes . This leads to an increase in intracellular calcium levels, triggering various cellular responses, including apoptosis . This compound also inhibits the activity of human immunodeficiency virus type-1 integrase, contributing to its antiviral properties .
Comparison with Similar Compounds
Beauvericin A is structurally similar to other cyclic hexadepsipeptides, such as enniatins . it differs in the nature of the N-methylamino acid, which contributes to its unique bioactivities . While enniatins also exhibit antimicrobial properties, this compound is more effective in inhibiting human immunodeficiency virus type-1 integrase and inducing apoptosis in cancer cells .
List of Similar Compounds:- Enniatins
- Valinomycin
- Gramicidin S
These compounds share structural similarities with this compound but differ in their specific biological activities and applications .
Properties
IUPAC Name |
(3S,6R,9S,12R,15S,18R)-3,9,15-tribenzyl-6-[(2S)-butan-2-yl]-4,10,16-trimethyl-12,18-di(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H59N3O9/c1-10-31(6)40-43(52)49(9)36(27-33-22-16-12-17-23-33)45(54)57-38(29(2)3)41(50)47(7)35(26-32-20-14-11-15-21-32)44(53)56-39(30(4)5)42(51)48(8)37(46(55)58-40)28-34-24-18-13-19-25-34/h11-25,29-31,35-40H,10,26-28H2,1-9H3/t31-,35-,36-,37-,38+,39+,40+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUGYVKOYKGIRB-PGVJVUNISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C)C(C)C)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C)C(C)C)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H59N3O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
798.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.